molecular formula C57H114O4 B14486675 Docosyl 2,3-bis(hexadecyloxy)propanoate CAS No. 64713-47-9

Docosyl 2,3-bis(hexadecyloxy)propanoate

Cat. No.: B14486675
CAS No.: 64713-47-9
M. Wt: 863.5 g/mol
InChI Key: SWUUNYNJFWHIIU-UHFFFAOYSA-N
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Description

Docosyl 2,3-bis(hexadecyloxy)propanoate (CAS: 64713-43-5) is a highly hydrophobic ester derivative of propanoic acid. Its structure consists of:

  • A central propane backbone substituted with two hexadecyloxy (C16H33O-) groups at the 2- and 3-positions.
  • A docosyl (C22H45-) ester group at the 1-position.

Key Physicochemical Properties (from ):

Property Value
Molecular Weight 806.81 g/mol
Topological Polar Surface Area (PSA) 44.8 Ų
XlogP (Hydrophobicity) 24.2
Rotatable Bonds 52

The compound’s extreme hydrophobicity (XlogP = 24.2) suggests applications in lipid-based formulations, surfactants, or membrane-mimetic systems.

Properties

CAS No.

64713-47-9

Molecular Formula

C57H114O4

Molecular Weight

863.5 g/mol

IUPAC Name

docosyl 2,3-dihexadecoxypropanoate

InChI

InChI=1S/C57H114O4/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-61-57(58)56(60-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3)55-59-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3

InChI Key

SWUUNYNJFWHIIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between docosanol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Docosyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield docosanol and 2,3-bis(hexadecyloxy)propanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Docosanol and 2,3-bis(hexadecyloxy)propanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Docosyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Docosyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Variation in Ester Alkyl Chain Length

Docosyl 2,3-bis(hexadecyloxy)propanoate belongs to a family of esters with the general formula 2,3-bis(hexadecyloxy)propanoate-R, where R is an alkyl group. Key analogs include:

Compound Name Ester Group (R) CAS Number Molecular Weight (g/mol) XlogP PSA (Ų)
This compound C22H45- 64713-43-5 806.81 24.2 44.8
Nonadecyl 2,3-bis(hexadecyloxy)propanoate C19H39- Not provided ~766.7* ~23.0* 44.8
Octyl 2,3-bis(hexadecyloxy)propanoate C8H17- Not provided ~618.7* ~18.5* 44.8

Notes:

  • Key Trends: Longer ester chains (e.g., docosyl vs. octyl) increase molecular weight and hydrophobicity (higher XlogP). Polar surface area remains constant due to identical 2,3-bis(hexadecyloxy)propanoate backbone.

Ether vs. Ester Functional Groups

1,2-Dihexadecyl-rac-glycero-3-phospho-L-serine ():

  • Shares the 2,3-bis(hexadecyloxy)propyl backbone but replaces the ester with a phosphate-L-serine group.
  • Molecular Weight: ~834 g/mol (estimated).
  • Functional Impact: Introduces a polar, zwitterionic head group, enabling mimicry of phospholipid membranes.

Phosphoric Acid, Mono[2,3-bis(hexadecyloxy)propyl]Mono(2,3-dihydroxypropyl) Ester (CAS: 98035-63-3, ):

  • Combines the hydrophobic 2,3-bis(hexadecyloxy)propyl group with a dihydroxypropyl phosphate moiety.
  • Molecular Weight: 695.00 g/mol.
  • Functional Impact: Enhanced water solubility compared to docosyl ester, suitable for drug delivery or lipid bilayer studies.

Iodinated Precursor: (R)-1-(1-(Hexadecyloxy)-3-iodopropan-2-yloxy)hexadecane (Compound 25)

  • Structure : Contains an iodine atom instead of the docosyl ester.
  • Role : Intermediate in synthesizing sulfur-containing analogs (e.g., compound 26 in ).
  • Reactivity : Iodine allows nucleophilic substitution, enabling attachment of thiols or amines.

Tosyl Derivative: (R)-2,3-Bis(hexadecyloxy)propyl 4-Methylbenzenesulfonate (Compound 24)

  • Structure : Features a tosyl (p-toluenesulfonyl) leaving group.
  • Role : Facilitates alkylation or elimination reactions in multi-step syntheses.

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